molecular formula C13H15N5S B5371279 1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole

1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole

Cat. No. B5371279
M. Wt: 273.36 g/mol
InChI Key: YIMDXOUHYQNVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole, also known as EMTB, is a small molecule inhibitor that has been widely used in scientific research applications. EMTB is a potent inhibitor of tubulin polymerization, which leads to the disruption of microtubule dynamics.

Mechanism of Action

1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole binds to the colchicine binding site on tubulin, which leads to the disruption of microtubule dynamics. This disruption inhibits cell division and intracellular transport, leading to cell death. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis. In vivo studies have shown that this compound has antitumor activity in mouse models of breast cancer and melanoma.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole in lab experiments is its ability to inhibit tubulin polymerization, which provides a tool for studying the role of microtubules in various cellular processes. However, the use of this compound in lab experiments is limited by its low solubility in water and its potential toxicity to cells.

Future Directions

There are several future directions for the use of 1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole in scientific research. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the use of this compound in combination with other drugs to enhance its antitumor activity. Additionally, the use of this compound in animal models of disease, such as Alzheimer's disease and Parkinson's disease, is an area of active research.

Synthesis Methods

1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole can be synthesized using a multistep process involving the reaction of 2-aminobenzimidazole with 4-ethyl-2-bromoacetic acid to form 2-(4-ethyl-1,3-thiazol-2-yl)-1H-benzimidazole-5-carboxylic acid. This intermediate is then reacted with methyl iodide to form this compound.

Scientific Research Applications

1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been widely used in scientific research applications due to its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a critical role in the formation of microtubules, which are essential for cell division, intracellular transport, and cell shape maintenance. This compound has been used to study the role of microtubules in various cellular processes, including mitosis, cell migration, and axonal transport.

properties

IUPAC Name

4-ethyl-2-[[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]methyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5S/c1-3-10-7-19-11(17-10)6-18-5-4-14-13(18)12-9(2)15-8-16-12/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMDXOUHYQNVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CN2C=CN=C2C3=C(NC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.